![molecular formula C6H3F3INS B12108412 2-Iodo-3-(trifluoromethylthio)pyridine](/img/structure/B12108412.png)
2-Iodo-3-(trifluoromethylthio)pyridine
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Overview
Description
2-Iodo-3-(trifluoromethylthio)pyridine is an organohalogen compound characterized by the presence of iodine and a trifluoromethylthio group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-3-(trifluoromethylthio)pyridine typically involves the introduction of the iodine and trifluoromethylthio groups onto the pyridine ring. One common method is the halogenation of 3-(trifluoromethylthio)pyridine using iodine in the presence of a suitable catalyst. The reaction conditions often include solvents like acetonitrile or dichloromethane and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can improve yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-quality this compound.
Types of Reactions:
Substitution Reactions: The iodine atom in this compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of thiols.
Coupling Reactions: This compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.
Major Products:
Substitution: Derivatives with different functional groups replacing iodine.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Coupling: Biaryl or heteroaryl compounds.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₆H₃F₃IN
- Molecular Weight : 272.99 g/mol
- IUPAC Name : 2-iodo-3-(trifluoromethylsulfanyl)pyridine
- Structural Characteristics : The compound features a pyridine ring with an iodine atom at the second position and a trifluoromethylthio group at the third position. This configuration enhances its lipophilicity and reactivity, making it suitable for various chemical reactions.
Pharmaceutical Development
2-Iodo-3-(trifluoromethylthio)pyridine is utilized as an intermediate in the synthesis of bioactive compounds. Its ability to inhibit cytochrome P450 enzymes, particularly CYP1A2, suggests potential applications in drug metabolism modulation. This characteristic can lead to increased efficacy or reduced toxicity of co-administered drugs, making it a valuable candidate for further pharmacological studies .
Agrochemical Applications
The compound serves as a building block for the development of agrochemicals. Trifluoromethyl-substituted pyridines have been shown to enhance the biological activity of pesticides. For instance, derivatives of trifluoromethylpyridine demonstrate higher fungicidal activity compared to traditional compounds . The unique properties imparted by the trifluoromethylthio group could improve crop protection strategies against pests.
Biochemical Research
In biochemical studies, this compound acts as a probe to investigate enzyme interactions and metabolic pathways. Its structural features allow it to bind effectively to various biological targets, leading to insights into enzyme kinetics and mechanisms of action . Molecular docking studies have been employed to characterize these interactions, providing valuable data for understanding its biological effects.
Cytochrome P450 Inhibition
Research has demonstrated that this compound inhibits CYP1A2, which plays a crucial role in drug metabolism. This inhibition can alter the pharmacokinetics of co-administered drugs, suggesting its potential use in developing safer therapeutic regimens .
Antiproliferative Activity
In vitro studies have indicated that this compound exhibits significant antiproliferative effects on various cancer cell lines. The observed cytotoxicity suggests that it could be further explored as a potential anticancer agent .
Mechanism of Action
The mechanism by which 2-Iodo-3-(trifluoromethylthio)pyridine exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties. The iodine atom can facilitate the formation of covalent bonds with target proteins, leading to irreversible inhibition.
Comparison with Similar Compounds
- 2-Iodo-5-(trifluoromethylthio)pyridine
- 3-Iodo-2-(trifluoromethylthio)pyridine
- 2-Iodo-3-methylpyridine
Comparison: 2-Iodo-3-(trifluoromethylthio)pyridine is unique due to the specific positioning of the iodine and trifluoromethylthio groups on the pyridine ring. This arrangement can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may offer distinct advantages in terms of selectivity and potency in various applications.
Biological Activity
2-Iodo-3-(trifluoromethylthio)pyridine is a heterocyclic compound that has garnered attention due to its significant biological activity. This compound features a pyridine ring substituted with an iodine atom and a trifluoromethylthio group, which contribute to its unique electronic properties and reactivity. The molecular formula is C₆H₃F₃IN, with a molecular weight of 272.99 g/mol. This article explores the biological activities of this compound, focusing on its interactions with various biological targets, particularly enzymes involved in drug metabolism.
The presence of iodine and trifluoromethyl groups in this compound enhances its electrophilic nature, making it suitable for various chemical reactions, including nucleophilic substitutions and radical reactions. The synthesis typically involves multiple steps, including the introduction of the iodine and trifluoromethylthio groups onto the pyridine ring.
Biological Activity Overview
Research indicates that this compound exhibits potential as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which is crucial for drug metabolism. The compound's unique structure may enhance its binding affinity to these enzymes, suggesting its potential utility in pharmacological applications.
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to its interaction with specific enzymes and bacterial targets. For instance, studies have shown that it can inhibit CYP1A2 by binding to the active site, thereby affecting the metabolism of various drugs. Additionally, its antimicrobial properties have been linked to its ability to disrupt bacterial cell functions.
Case Studies
- Cytochrome P450 Inhibition : A study demonstrated that this compound effectively inhibited CYP1A2 activity in vitro, suggesting potential implications for drug-drug interactions in clinical settings.
- Antimicrobial Efficacy : In another investigation, the compound exhibited significant antimicrobial activity against several strains of bacteria, with minimum inhibitory concentration (MIC) values indicating potent effects comparable to established antibiotics.
- Antitumor Properties : Research evaluating the cytotoxicity of this compound on various cancer cell lines revealed weak to moderate antitumor activity, highlighting the need for further exploration into its potential as an anticancer agent.
Comparative Analysis with Related Compounds
The structural similarity between this compound and other trifluoromethyl-substituted pyridines suggests that variations in substituents can significantly influence biological activity.
Table 2: Comparison with Related Compounds
Compound Name | Structural Feature | Biological Activity |
---|---|---|
2-Chloro-3-(trifluoromethyl)pyridine | Chlorine instead of iodine | Intermediate in synthesis |
3-Iodo-2-(trifluoromethyl)pyridine | Iodine at third position | Different reactivity profile |
2-Amino-3-(trifluoromethyl)pyridine | Amino group instead of iodine | Potentially different biological activity |
Properties
Molecular Formula |
C6H3F3INS |
---|---|
Molecular Weight |
305.06 g/mol |
IUPAC Name |
2-iodo-3-(trifluoromethylsulfanyl)pyridine |
InChI |
InChI=1S/C6H3F3INS/c7-6(8,9)12-4-2-1-3-11-5(4)10/h1-3H |
InChI Key |
KOSIYYJKWDZONR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)I)SC(F)(F)F |
Origin of Product |
United States |
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